molecular formula C28H34O15 B10770190 Hesperetin 7-O-neohesperidoside

Hesperetin 7-O-neohesperidoside

Cat. No.: B10770190
M. Wt: 610.6 g/mol
InChI Key: ARGKVCXINMKCAZ-SGHBVPQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hesperetin 7-O-neohesperidoside can be achieved through enzymatic catalysis. One effective method involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide. The reaction substrate, a hesperidin-copper complex solution, is prepared with citric acid buffer (50 mM, pH 6.0) and preheated at 60°C. The catalysis is initiated by adding rhamnosidase, and the product is obtained by using ammonium hydroxide as a ligand dissociation agent .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from citrus fruits, followed by purification processes. The use of immobilized enzyme catalysis platforms has shown potential for large-scale production due to their reusability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hesperetin 7-O-neohesperidoside undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and methylation . These reactions are crucial for its metabolism and bioavailability.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by enzymes such as rhamnosidase.

    Glucuronidation: Involves the addition of glucuronic acid.

    Sulfation: Requires sulfuric acid or its derivatives.

    Methylation: Utilizes methyl donors like S-adenosylmethionine.

Major Products

The major products formed from these reactions include various metabolites that contribute to the compound’s biological activities .

Comparison with Similar Compounds

Hesperetin 7-O-neohesperidoside is unique among flavanone glycosides due to its specific glycosylation pattern. Similar compounds include:

These compounds share similar biological activities but differ in their glycosylation and specific applications.

Properties

IUPAC Name

(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGKVCXINMKCAZ-SGHBVPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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